3-hydroxy-3,3-diphenylpropanoic acid

Description

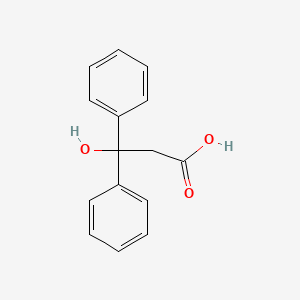

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,18H,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPPERBMAUXJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280305 | |

| Record name | 3-hydroxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-48-1 | |

| Record name | NSC16303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 3,3 Diphenylpropanoic Acid

Classical Approaches to β-Hydroxy Acids

Classical methods for synthesizing β-hydroxy acids have long been established, primarily relying on the formation of a crucial carbon-carbon bond between a ketone and a two-carbon acid synthon.

The Reformatsky reaction is a well-established method for preparing β-hydroxy esters, which are direct precursors to β-hydroxy acids. wikipedia.orgiitk.ac.in The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org For the synthesis of 3-hydroxy-3,3-diphenylpropanoic acid, the ketone reactant is benzophenone (B1666685).

The core of the reaction is the in-situ formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.org Zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester, such as ethyl bromoacetate (B1195939). byjus.com This organozinc compound is less reactive and less basic than corresponding Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule. wikipedia.orgorganic-chemistry.org The zinc enolate then adds nucleophilically to the carbonyl carbon of benzophenone. A subsequent acidic workup hydrolyzes the zinc alkoxide intermediate and can also saponify the ester group to yield the final this compound. byjus.com The use of t-butyl esters in a modified Reformatsky reaction has been shown to allow for the direct synthesis of β-hydroxy-acids. rsc.org

Table 1: Reformatsky Reaction for this compound Precursor

| Reactant 1 | Reactant 2 | Reagents | Intermediate Product | Final Product (after hydrolysis) |

| Benzophenone | Ethyl bromoacetate | 1. Zinc dust, THF/Benzene (B151609) | Ethyl 3-hydroxy-3,3-diphenylpropanoate | This compound |

| 2. Acid workup (e.g., H₃O⁺) |

Organometallic reagents are central to carbon-carbon bond formation in organic synthesis. fluorochem.co.uk Grignard reagents (organomagnesium halides) are powerful nucleophiles, but their high reactivity can be problematic, often leading to side reactions with ester groups. organic-chemistry.org However, strategies using magnesium-based enolates, sometimes referred to as Ivanov reagents or Reformatsky-type reagents with magnesium, can be employed.

In a typical strategy, an ester such as methyl acetate (B1210297) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This can then be transmetalated with a magnesium halide salt (e.g., MgBr₂) to form the corresponding halomagnesium enolate. This magnesium enolate is then reacted with benzophenone. The addition to the carbonyl group forms a magnesium alkoxide, which upon acidic workup yields the β-hydroxy ester. Subsequent hydrolysis of the ester provides this compound. This approach offers an alternative to the zinc-based Reformatsky reaction and is part of the broad family of organometallic additions to carbonyls. researchgate.net

The formation of the propanoic acid skeleton of this compound is fundamentally an addition reaction. This can be viewed through the lens of aldol-type condensation reactions, where an enolate adds to a carbonyl compound. vaia.com The reaction of an enolate of an acetic acid derivative with benzophenone is a direct route to the target structure.

For instance, a carboxylic acid dianion can be generated from acetic acid using two equivalents of a strong base like LDA. This dianion can then act as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The resulting intermediate, upon protonation during workup, directly yields this compound. This method bypasses the need to form and subsequently hydrolyze an ester intermediate. Condensation reactions are a cornerstone of synthetic chemistry for building larger molecules from smaller units. google.com

Table 2: General Condensation Approach

| Enolate Source | Carbonyl Compound | Reagents | Product |

| Acetic Acid | Benzophenone | 1. 2 equiv. LDA, THF, -78°C | This compound |

| 2. H₃O⁺ workup |

Advanced Synthetic Strategies

Modern synthetic chemistry often demands higher levels of control over the reaction outcome, particularly regarding stereochemistry, which is crucial for pharmaceutical applications.

While this compound is a relatively simple molecule, its synthesis can be incorporated into more complex total synthesis endeavors. Advanced strategies may focus on controlling the stereochemistry if a chiral version of a similar compound were desired. For example, asymmetric synthesis can be achieved using chiral auxiliaries, such as an Evans oxazolidinone. orgsyn.org

In such a route, a propionyl oxazolidinone could be used as the starting material. Formation of its enolate followed by an asymmetric aldol (B89426) addition to benzophenone would generate a specific stereoisomer of the adduct. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched this compound. Such methods are hallmarks of modern total synthesis, providing access to optically pure compounds. orgsyn.org

Chemo- and regioselectivity are critical when synthesizing molecules with multiple functional groups. nih.gov In the context of this compound, these concepts are particularly relevant when the diphenylmethyl carbinol moiety is part of a larger, more complex structure.

A powerful advanced strategy for achieving high selectivity is the use of enzymatic reactions. researchgate.net For example, a racemic mixture of ethyl 3-hydroxy-3,3-diphenylpropanoate (prepared via a classical method like the Reformatsky reaction) could be subjected to enzymatic hydrolysis. A lipase (B570770), such as Porcine pancreas lipase (PPL), can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. researchgate.net This process, known as a kinetic resolution, allows for the separation of the two enantiomers. This chemo-enzymatic approach provides a practical route to chiral β-hydroxy acids, demonstrating high chemoselectivity (hydrolyzing the ester without affecting other parts of the molecule) and stereoselectivity. researchgate.net

Multi-Component Reactions for Structural Assembly

The structural framework of this compound can be efficiently assembled through multi-component reactions, which offer a convergent and atom-economical approach to complex molecules from simple precursors in a single synthetic operation. A prominent and classical example of such a strategy is the Reformatsky reaction. wikipedia.org This reaction facilitates the formation of β-hydroxy esters, which are direct precursors to β-hydroxy acids like the target compound, through the condensation of an α-halo ester with a carbonyl compound, mediated by a metal, typically zinc. wikipedia.orgbeilstein-journals.org

The Reformatsky reaction, in the context of synthesizing this compound, involves three key components: benzophenone, an α-haloacetate (such as ethyl bromoacetate), and zinc metal. The reaction proceeds via the in situ generation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org This is achieved through the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester. wikipedia.org This organozinc intermediate is less reactive than corresponding Grignard or organolithium reagents, which prevents it from reacting with the ester functionality of another molecule of the α-haloacetate. wikipedia.org

The generated Reformatsky enolate then undergoes nucleophilic addition to the carbonyl carbon of benzophenone. This addition step creates the new carbon-carbon bond essential for the propanoic acid backbone and establishes the tertiary alcohol moiety. Subsequent acidic workup of the reaction mixture protonates the resulting zinc alkoxide, yielding the β-hydroxy ester, ethyl 3-hydroxy-3,3-diphenylpropanoate. This ester can then be readily hydrolyzed under basic or acidic conditions to afford the final product, this compound.

Research has demonstrated the successful condensation of various substituted benzophenones with ethyl bromoacetate using the Reformatsky reaction, confirming the viability of this method for creating β,β-diarylhydracrylic acids (an older classification for 3-hydroxy-3,3-diarylpropanoic acids). cdnsciencepub.com The reaction can be performed as a one-stage process where all reactants are mixed together, or as a two-stage procedure where the organozinc reagent is prepared first and then reacted with the ketone. cdnsciencepub.com The choice of solvent can influence the reaction's success, with diethyl ether and benzene-toluene mixtures being commonly employed. cdnsciencepub.com

The following table outlines the general conditions for the multi-component Reformatsky reaction for the synthesis of the ethyl ester of this compound.

Interactive Data Table: Reformatsky Reaction for Ethyl 3-Hydroxy-3,3-diphenylpropanoate Synthesis

| Parameter | Details | Reference |

| Reaction Type | Multi-component condensation (Reformatsky Reaction) | wikipedia.org |

| Component 1 | Benzophenone | cdnsciencepub.com |

| Component 2 | Ethyl bromoacetate | cdnsciencepub.com |

| Reagent | Activated Zinc granules | cdnsciencepub.com |

| Solvent | Anhydrous Diethyl Ether or Benzene-Toluene | cdnsciencepub.com |

| General Procedure | The activated zinc is added to a solution of benzophenone and ethyl bromoacetate in an anhydrous solvent. The mixture is heated to reflux to initiate and sustain the reaction. After the reaction is complete, an acidic workup is performed to hydrolyze the intermediate zinc alkoxide. | cdnsciencepub.com |

| Intermediate Product | Ethyl 3-hydroxy-3,3-diphenylpropanoate | wikipedia.orgcdnsciencepub.com |

| Final Product | This compound (after hydrolysis) |

This multi-component approach represents a direct and established pathway for the structural assembly of this compound, showcasing the efficiency of convergent synthetic strategies.

Chemical Reactivity and Transformation Studies of 3 Hydroxy 3,3 Diphenylpropanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxyl group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

The conversion of the carboxylic acid group of 3-hydroxy-3,3-diphenylpropanoic acid into esters and amides is a fundamental transformation.

Esterification: The formation of esters from a carboxylic acid and an alcohol, known as esterification, is typically catalyzed by an acid. rsc.org This reversible reaction can be driven to completion by removing the water formed during the reaction. rsc.org For this compound, the classic Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, would yield the corresponding ester. wikipedia.orglibretexts.org

However, the presence of the bulky tertiary hydroxyl group and two phenyl rings may introduce steric hindrance, potentially slowing the reaction rate compared to simpler carboxylic acids. Alternative methods using activating agents can be more efficient. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for attack by the alcohol, allowing the reaction to proceed under milder conditions. wikipedia.org Boric acid has also been shown to be an effective catalyst for the selective esterification of α-hydroxycarboxylic acids, suggesting its potential applicability for β-hydroxy acids as well. researchgate.net

Amidation: The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to drive off water, which can be facilitated by azeotropic removal. mdpi.com More commonly, the carboxylic acid is first activated to increase its reactivity. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. libretexts.org Peptide coupling reagents, such as HATU or HBTU, are also highly effective for forming amide bonds under mild conditions, minimizing potential side reactions involving the tertiary hydroxyl group. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Method | Description |

|---|---|---|

| Esterification | Fischer Esterification (e.g., H₂SO₄, Alcohol, Heat) | Acid-catalyzed equilibrium reaction. rsc.org |

| Esterification | DCC/DMAP | Carbodiimide-mediated coupling, milder conditions. wikipedia.org |

| Amidation | Acyl Chloride Formation (e.g., SOCl₂) then Amine | Two-step process via a highly reactive intermediate. libretexts.org |

| Amidation | Peptide Coupling Agents (e.g., HATU, HBTU) | Mild and efficient method for amide bond formation. researchgate.net |

The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol. This transformation requires potent reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄), which readily reduce aldehydes and ketones, are generally not strong enough to reduce carboxylic acids. libretexts.org

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). britannica.com Treatment of this compound with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would reduce the carboxyl group to a primary alcohol. This reaction would yield 1,1-diphenyl-1,3-propanediol . It is important to note that LiAlH₄ is a very powerful and non-selective reducing agent, but in this case, the tertiary alcohol functionality is already in its most reduced state and will not be affected. Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to primary alcohols and could be used as an alternative. libretexts.orgbritannica.com

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, β-hydroxy acids can undergo decarboxylation, often coupled with dehydration, upon heating. wikipedia.org This reaction yields an alkene.

For this compound, heating would likely lead to a decarboxylative dehydration reaction. The mechanism is thought to proceed through the loss of water to form a β-lactone intermediate or via a carbocation formed after protonation of the hydroxyl group. The presence of two phenyl groups on the carbon bearing the hydroxyl group would highly stabilize a tertiary benzylic carbocation intermediate, facilitating the elimination of water. Subsequent loss of CO₂ from the resulting intermediate would lead to the formation of the alkene 1,1-diphenylethylene . This type of elimination is a known reaction for β-hydroxy acids, especially when the resulting alkene is stabilized. acs.org The reaction conditions, such as the presence of acid or base, can influence the rate and mechanism of the decarboxylation. acs.org

Reactivity of the Aromatic Moieties

The two phenyl rings in this compound are key features that influence its chemical reactivity, particularly in reactions involving the aromatic system itself.

Electrophilic Aromatic Substitution Patterns on Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituent already present on the ring dictates the rate and regioselectivity of the substitution. In this compound, the substituent attached to each phenyl ring is a 3-hydroxy-3-propanoic acid alkyl chain [-C(OH)(CH₂COOH)].

This alkyl group, while generally electron-donating by induction, is substituted with two electron-withdrawing groups: a hydroxyl (-OH) and a carboxylic acid (-COOH). The electron-withdrawing nature of the oxygen atoms in these functional groups deactivates the phenyl rings towards electrophilic attack compared to unsubstituted benzene. libretexts.org Deactivating groups typically direct incoming electrophiles to the meta position. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the electron-withdrawing inductive effect of the substituent, whereas the meta intermediate is less destabilized.

Therefore, when this compound undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation, the electrophile is expected to add predominantly at the meta positions of the two phenyl rings.

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-hydroxy-3,3-bis(3-nitrophenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3,3-bis(3-bromophenyl)-3-hydroxypropanoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-hydroxy-3,3-bis(3-sulfophenyl)propanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 3,3-bis(3-acylphenyl)-3-hydroxypropanoic acid |

This table outlines the expected meta-substituted products from common electrophilic aromatic substitution reactions on this compound.

Nucleophilic Aromatic Substitution in Substituted Analogs

Nucleophilic aromatic substitution (SNAг) is a reaction in which a nucleophile displaces a leaving group from an aromatic ring. Unlike SEAr, this reaction is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.com The parent compound, this compound, is not expected to undergo SNAг as it lacks both a suitable leaving group (like a halogen) and the necessary strong electron-withdrawing substituents on the phenyl rings.

However, substituted analogs of this compound could be reactive under SNAг conditions. For example, an analog such as 3,3-bis(4-chloro-3-nitrophenyl)-3-hydroxypropanoic acid would be a viable substrate. In this analog, the chloro group serves as the leaving group, and the nitro group is a powerful electron-withdrawing group positioned ortho to it. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. youtube.com

The reaction proceeds via an addition-elimination mechanism. A strong nucleophile (e.g., an alkoxide, an amine, or a thiolate) attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

| Substituted Analog | Nucleophile | Typical Conditions | Expected Product |

| 3,3-bis(4-chloro-3-nitrophenyl)-3-hydroxypropanoic acid | Sodium methoxide (B1231860) (NaOCH₃) | Methanol, heat | 3-hydroxy-3,3-bis(4-methoxy-3-nitrophenyl)propanoic acid |

| 3,3-bis(4-fluoro-3-nitrophenyl)-3-hydroxypropanoic acid | Ammonia (NH₃) | Heat, pressure | 3,3-bis(4-amino-3-nitrophenyl)-3-hydroxypropanoic acid |

| 3,3-bis(2,4-dinitrophenyl)-3-hydroxypropanoic acid* | Piperidine | DMF, heat | 3-hydroxy-3,3-bis(2-nitro-4-(piperidin-1-yl)phenyl)propanoic acid |

*Assuming a suitable leaving group, like a halogen, is present at the C1 position that is displaced. This table illustrates potential nucleophilic aromatic substitution reactions for suitably substituted analogs of this compound.

Hydrogenation and Aromatic Ring Modification

The hydrogenation of the aromatic rings in this compound involves the reduction of the phenyl groups to cyclohexyl groups. This transformation typically requires more forcing conditions than the reduction of other functional groups, such as alkenes or carbonyls, due to the high resonance stability of the aromatic system. researchgate.net

Catalytic hydrogenation is the most common method for this reduction. The reaction is carried out under hydrogen gas (H₂) pressure in the presence of a metal catalyst. The choice of catalyst and reaction conditions (temperature and pressure) determines the outcome.

Selective Hydrogenation : Under milder conditions, it is possible to reduce other functional groups in a molecule while preserving the aromatic rings. For example, using catalysts like Re/TiO₂, it is possible to hydrogenate carboxylic acids to alcohols without affecting the phenyl ring. researchgate.net

Aromatic Ring Hydrogenation : To reduce the phenyl rings, more active catalysts and/or harsher conditions are generally necessary. Catalysts such as rhodium-on-carbon (Rh/C), ruthenium-on-carbon (Ru/C), or platinum(IV) oxide (PtO₂, Adam's catalyst) are often effective. High pressures and elevated temperatures are typically employed to overcome the aromatic stabilization energy.

The complete hydrogenation of this compound would yield 3-hydroxy-3,3-dicyclohexylpropanoic acid. This reaction would create new stereocenters, leading to a mixture of diastereomers.

| Catalyst | Conditions | Primary Transformation | Product |

| Pd/C | Low H₂ pressure, RT | Typically not sufficient for ring hydrogenation | No reaction on aromatic rings |

| PtO₂ (Adam's catalyst) | High H₂ pressure, heat | Aromatic ring hydrogenation | 3-hydroxy-3,3-dicyclohexylpropanoic acid |

| Rh/C | High H₂ pressure, heat | Aromatic ring hydrogenation | 3-hydroxy-3,3-dicyclohexylpropanoic acid |

| Raney Nickel | High H₂ pressure, high temp. | Aromatic ring hydrogenation and potentially other reductions | 3-hydroxy-3,3-dicyclohexylpropanoic acid |

This table summarizes various catalysts and conditions for the hydrogenation of aromatic rings, as applied to this compound.

Spectroscopic and Advanced Analytical Techniques in the Elucidation of 3 Hydroxy 3,3 Diphenylpropanoic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-hydroxy-3,3-diphenylpropanoic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton. The two phenyl groups contain protons that typically resonate in the aromatic region (δ 7.2-7.5 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the quaternary carbon are chemically equivalent and would appear as a sharp singlet, expected around δ 3.0-3.5 ppm. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are exchangeable and would appear as broad singlets with chemical shifts that can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include the carbonyl carbon of the carboxylic acid group at the low-field end of the spectrum (δ 170-180 ppm). The aromatic carbons of the two phenyl rings would produce a set of signals in the δ 125-145 ppm range. The quaternary carbon atom bonded to the two phenyl rings and the hydroxyl group is expected to appear around δ 70-80 ppm, while the methylene carbon (-CH₂-) would resonate further upfield.

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad Singlet |

| ¹H | Aromatic (-C₆H₅) | 7.2 - 7.5 | Multiplet |

| ¹H | -OH | Variable | Broad Singlet |

| ¹H | -CH₂- | 3.0 - 3.5 | Singlet |

| ¹³C | -C OOH | 170 - 180 | Singlet |

| ¹³C | Aromatic (C ₆H₅) | 125 - 145 | Multiple Singlets |

| ¹³C | -C (Ph)₂OH | 70 - 80 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.gov These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes, particularly for polar bonds. The IR spectrum of this compound is characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Superimposed on this, a broad absorption from the alcohol's O-H stretch is expected around 3500-3200 cm⁻¹. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region, while C-H stretching from the aromatic rings and the aliphatic chain appear just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. currentseparations.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would produce strong Raman signals. researchgate.net The C=O stretch is also Raman active. A Raman spectrum for this compound is available in spectral databases. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (very broad) | Weak |

| O-H Stretch | Alcohol | 3200-3600 (broad) | Weak |

| C-H Stretch | Aromatic | 3000-3100 | Strong |

| C-H Stretch | Aliphatic (-CH₂-) | 2850-3000 | Moderate |

| C=O Stretch | Carboxylic Acid | 1700-1725 (strong) | Moderate-Strong |

| C=C Stretch | Aromatic | 1450-1600 (variable) | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The monoisotopic molecular weight of this compound (C₁₅H₁₄O₃) is 242.0892 Da.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion [M]⁺ or a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻). This ion can then undergo fragmentation into smaller, characteristic ions. For carboxylic acids, common fragmentations include the loss of a hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org Other likely fragmentation pathways for this compound include the loss of a water molecule (H₂O, 18 Da) and cleavage of the carbon-carbon bond, leading to stable fragments like the diphenylmethyl cation.

Plausible Mass Spectral Fragments for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 242 | [C₁₅H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 224 | [C₁₅H₁₂O₂]⁺ | Loss of H₂O from M⁺ |

| 197 | [C₁₄H₁₃O]⁺ | Loss of COOH from M⁺ |

| 183 | [C₁₃H₁₁O]⁺ | Diphenylhydroxymethyl cation, [Ph₂COH]⁺ |

| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation, [Ph₂CH]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, [PhCO]⁺ |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for its analysis within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to its high boiling point and polar functional groups (hydroxyl and carboxylic acid), this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue, for instance, through silylation (e.g., with BSTFA) or esterification. nih.gov Once derivatized, the compound can be separated from other components on a GC column and subsequently identified by its characteristic mass spectrum. This method is particularly useful for quantifying 3-hydroxy fatty acid metabolites in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode of separation, where the compound is passed through a column with a non-polar stationary phase. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid is protonated, leading to better peak shape and retention. nih.gov The eluting compound is then detected by the mass spectrometer, which confirms its identity and allows for sensitive quantification. ekb.eg Derivatization, for example with 3-nitrophenylhydrazine (B1228671) (3-NPH), can also be employed prior to LC-MS analysis to enhance sensitivity. shimadzu.com

While this compound itself is achiral, many of its derivatives can be chiral. For instance, if one of the phenyl groups is substituted, the tertiary carbon atom (C3) becomes a stereocenter, leading to a pair of enantiomers. The separation of such enantiomers is crucial as they can have different biological activities. Chiral chromatography is the definitive method for separating and quantifying enantiomers. sigmaaldrich.comnih.gov This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of various chiral arylpropionic acid derivatives. nih.govresearchgate.net The choice of mobile phase and temperature can significantly influence the separation and even the elution order of the enantiomers. nih.govresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a sample. For a novel or synthesized compound like this compound, this method is crucial for verifying its stoichiometry and confirming its molecular formula. The technique provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and in some cases, nitrogen (N), sulfur (S), and others. The percentage of oxygen (O) is typically determined by difference.

The molecular formula of this compound is established as C15H14O3. nih.govnih.govresearchgate.net This formula indicates that each molecule of the compound contains 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Based on this, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results. The molecular weight of this compound is approximately 242.27 g/mol . nih.govnih.gov

The process of elemental analysis generally involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. This high-temperature combustion converts the carbon in the sample to carbon dioxide (CO2) and the hydrogen to water (H2O). These combustion products are then passed through a series of absorbent materials, and their masses are accurately measured. By knowing the mass of the original sample and the masses of CO2 and H2O produced, the mass percentages of carbon and hydrogen in the original compound can be calculated.

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 74.36 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.83 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.81 |

| Total | 242.262 | 100.00 |

This table provides the foundational data against which any future experimental elemental analysis of this compound would be compared to ascertain its stoichiometric purity.

Computational and Theoretical Investigations of 3 Hydroxy 3,3 Diphenylpropanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-hydroxy-3,3-diphenylpropanoic acid has been performed to understand its three-dimensional structure and preferred conformations, which are critical for its biological activity. The initial step in these computational studies involves generating the molecule's structure using software packages such as ChemOffice and optimizing it with force fields like MM2 (Merck Molecular Force Field). nih.gov This process minimizes the molecule's steric energy to find its most stable spatial arrangement.

Conformational analysis is essential because the flexible bonds within the molecule allow the two phenyl rings and the propanoic acid chain to rotate into various spatial orientations. Each conformation has a different energy level, and identifying the low-energy conformers is key to understanding how the molecule will interact with biological targets.

Please note: The specific calculated data from the cited research is not publicly available. The following table is an illustrative example of data typically generated during a conformational analysis of a molecule with multiple rotatable bonds.

Table 1: Illustrative Conformational Analysis of this compound

| Conformer ID | Dihedral Angle 1 (C-C-C-C) (°) | Dihedral Angle 2 (O-C-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 65.4 | 175.2 | 0.00 | 45.2 |

| 2 | -170.1 | 60.5 | 1.25 | 20.1 |

| 3 | -68.9 | -178.9 | 1.80 | 13.5 |

| 4 | 175.8 | -62.3 | 2.50 | 8.7 |

Quantum Chemical Calculations for Electronic Structure and Bonding

To gain deeper insight into the electronic properties of this compound, researchers have employed quantum chemical calculations. nih.gov Studies have utilized Density Functional Theory (DFT), a method that calculates the electronic structure of atoms and molecules with high accuracy. Specifically, the B3LYP functional with a 6-311G(d,p) basis set has been reported for these calculations. nih.gov

These methods provide detailed information about the molecule's geometry (bond lengths and angles) and its electronic makeup. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. These calculations help in understanding how substituents on the phenyl rings could alter the molecule's electronic properties and, consequently, its bioactivity. nih.gov

Please note: The specific calculated data from the cited research is not publicly available. The following table provides representative data that would be generated from DFT calculations as described in the literature.

Table 2: Illustrative DFT-Calculated Properties for this compound (B3LYP/6-311G(d,p))

| Parameter | Calculated Value |

| Selected Bond Lengths | |

| C=O | 1.21 Å |

| C-O (carboxyl) | 1.35 Å |

| C-O (hydroxyl) | 1.43 Å |

| C-C (backbone) | 1.54 Å |

| Selected Bond Angles | |

| O=C-O | 124.5° |

| HO-C-CH₂ | 109.8° |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.7 eV |

Reaction Mechanism Predictions and Energy Landscapes

Computational methods are instrumental in predicting how a molecule like this compound interacts with biological targets, which can be considered a form of chemical reaction. The primary focus of such studies has been its potential inhibition of COX enzymes, which are central to the inflammatory response. nih.gov

Molecular docking simulations have been used to predict the binding mode and affinity of this acid within the active site of the COX-2 enzyme (PDB ID: 1cx2). nih.gov Using software like Autodock, researchers can model the non-covalent interactions—such as hydrogen bonds and hydrophobic interactions—between the ligand (the acid) and the amino acid residues of the enzyme's binding pocket. nih.gov The goal of these docking studies was to investigate how the molecule fits into the enzyme and to determine the impact of adding different substituents to its phenyl rings on its binding selectivity for COX-2 over COX-1. nih.gov The results of these in-silico experiments identified this compound as having strong potential anti-inflammatory activity, comparable to the well-known NSAID ibuprofen. nih.gov

Please note: The specific binding energy values from the cited research are not publicly available. The following table is an illustrative example of results from a molecular docking study.

Table 3: Illustrative Molecular Docking Results against COX-2 (PDB: 1cx2)

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |

| This compound | -8.5 | Arg513, Tyr385, Ser530 | 2.1 |

| Ibuprofen (Reference) | -7.9 | Arg120, Tyr355 | 5.8 |

Spectroscopic Property Predictions through Computational Methods

Quantum chemical calculations are also used to predict various spectroscopic properties of molecules. For this compound, DFT calculations have been used to compute theoretical absorption frequencies. nih.gov These predicted frequencies, which correspond to vibrational modes (like those seen in Infrared spectroscopy) or electronic transitions (seen in UV-Visible spectroscopy), can be compared with experimental data to validate both the computational model and the experimental structure determination.

Reports indicate that the theoretical absorption frequencies calculated for this molecule and its derivatives show very good agreement with experimental values. nih.gov This synergy between computational prediction and experimental measurement is a powerful approach in modern chemical analysis, confirming that the optimized geometry from the DFT calculations is a reliable representation of the molecule's actual structure.

Please note: The specific calculated and experimental frequencies are not available in the cited literature. The following table provides a representative comparison of theoretical and hypothetical experimental IR frequencies.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (B3LYP/6-311G(d,p)) | Hypothetical Experimental Frequency | Assignment |

| 1 | 3550 | 3450 | O-H stretch (hydroxyl) |

| 2 | 3060 | 3055 | C-H stretch (aromatic) |

| 3 | 2980 | 2975 | C-H stretch (aliphatic) |

| 4 | 1715 | 1705 | C=O stretch (carboxylic acid) |

| 5 | 1495 | 1490 | C=C stretch (aromatic ring) |

| 6 | 1250 | 1245 | C-O stretch (acid/alcohol) |

Applications of 3 Hydroxy 3,3 Diphenylpropanoic Acid in Chemical Synthesis and Materials Science

Utility as a Crucial Synthetic Intermediate

3-Hydroxy-3,3-diphenylpropanoic acid serves as a significant intermediate in organic synthesis, primarily accessible through the classic Reformatsky reaction. researchgate.net This carbon-carbon bond-forming reaction involves the treatment of a ketone, in this case, benzophenone (B1666685), with an α-halo ester such as ethyl bromoacetate (B1195939) in the presence of metallic zinc. mdpi.comresearchgate.netnih.gov The resulting organozinc intermediate reacts with the ketone to form the corresponding β-hydroxy ester, which is subsequently hydrolyzed to yield the target acid. nih.gov

The compound's structure, featuring hydroxyl and carboxylic acid functional groups, makes it a versatile scaffold for creating a variety of derivatives. Research into related 3,3-diphenylpropanoic acid structures has shown they can be converted into secondary aromatic amines and other derivatives, highlighting the potential of this chemical backbone for further molecular elaboration. researchgate.net The hydroxyl group can be a site for further reactions, such as the conversion of the related ethyl 3-hydroxy-3-phenylpropanoate to ethyl 3-chloro-3-phenylpropanoate, demonstrating the utility of this class of compounds as stepping stones to other functionalized molecules. orgsyn.org

Role in the Synthesis of Complex Organic Molecules

The primary role of this compound in the synthesis of complex molecules is as a target compound in studies exploring new pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netneu.edu.tr Several studies report the multi-step synthesis of this acid and its analogs to evaluate their biological properties. researchgate.netmdpi.commdpi.com

Research has demonstrated that this compound possesses significant anti-inflammatory activity, with some studies finding its efficacy to be comparable to that of ibuprofen. researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.net Furthermore, certain β-hydroxy-β-arylalkanoic acids, including the title compound, have been investigated for their antiproliferative activity against various human cancer cell lines. mdpi.com These findings underscore the compound's importance as a structural template for designing and synthesizing molecules with specific and complex biological functions.

Application as a Precursor for Chiral Auxiliaries

This compound is not a suitable precursor for the synthesis of chiral auxiliaries. The key reason is that the molecule itself is achiral. researchgate.netresearchgate.net The carbon atom bonded to the hydroxyl group (C3) is also bonded to two identical phenyl groups, meaning it is not a stereocenter.

While this specific compound is achiral, the asymmetric synthesis of the broader class of chiral β-hydroxy-β-arylpropanoic acids is a significant area of research. nih.gov Methodologies often employ chiral ligands or auxiliaries, such as those derived from (+)-norephedrine or chiral oxazolidinones, to control the stereochemical outcome of reactions like the Reformatsky reaction. nih.govbeilstein-journals.orgtheaic.org These efforts focus on producing enantiomerically pure β-hydroxy esters, which are valuable building blocks for pharmaceuticals, rather than using the achiral diphenyl compound as a starting material for a chiral controller.

Integration into Novel Organic Materials

Based on a review of the available scientific literature, there is limited information regarding the specific integration of this compound into novel organic materials such as liquid crystals, conductors, or functional polymers.

Contribution to Understanding Natural Product Biosynthesis Pathways (e.g., plant metabolic routes involving related phenylpropanoic acids)

While this compound is a synthetic compound not found in natural biosynthetic pathways, studies on structurally related analogs provide critical insights into plant metabolism. Specifically, research on the mono-phenyl analog, 3-hydroxy-3-phenylpropanoic acid , has been instrumental in elucidating the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants.

In plants like cucumber and Nicotiana attenuata, phenylpropanoid metabolism is a central pathway for producing a wide array of secondary metabolites. It was demonstrated through stable-isotope labeling studies that 3-hydroxy-3-phenylpropanoic acid is a key intermediate in the pathway that shortens the three-carbon side chain of cinnamic acid to form benzoic acid. This finding supports a mechanism analogous to the β-oxidation of fatty acids, clarifying how plants produce these important signaling and defense compounds.

Research Findings Summary

| Application Area | Key Research Finding | Supporting Evidence/Methodology | Reference Index |

|---|---|---|---|

| Synthetic Intermediate | The compound is readily synthesized via the Reformatsky reaction between benzophenone and an α-halo ester with zinc. | Chemical synthesis and characterization (IR, NMR). | researchgate.netmdpi.commdpi.comresearchgate.net |

| Complex Molecule Synthesis | It serves as a target molecule and structural analog in the development of potential NSAIDs. | Synthesis and subsequent evaluation of anti-inflammatory activity in animal models (carrageenan-induced paw edema). | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Complex Molecule Synthesis | Exhibits significant anti-inflammatory activity, comparable to ibuprofen, and has been tested for antiproliferative effects. | In vivo anti-inflammatory assays and in vitro cell proliferation assays (HeLa, K562, etc.). | mdpi.comresearchgate.netmdpi.commdpi.com |

| Chiral Applications | The compound is achiral due to two identical phenyl groups on the C3 carbon and is therefore not a precursor for chiral auxiliaries. | Structural analysis. | researchgate.netresearchgate.net |

| Natural Product Biosynthesis | The related analog, 3-hydroxy-3-phenylpropanoic acid, is a confirmed intermediate in the plant biosynthesis of benzoic and salicylic acids from cinnamic acid. | Stable-isotope labeling studies and GC-MS analysis in plants. |

Future Directions and Emerging Research Avenues in 3 Hydroxy 3,3 Diphenylpropanoic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are becoming central to modern chemical synthesis. For 3-hydroxy-3,3-diphenylpropanoic acid and its derivatives, this represents a significant area for future research. Traditional multi-step syntheses can be resource-intensive and generate considerable waste. The development of greener alternatives is a key objective for making its use more sustainable and economically viable.

Emerging research is expected to focus on biocatalysis and chemoenzymatic methods. While extensive research has been conducted on simpler analogues like 3-hydroxypropanoic acid (3-HP) researchgate.netrsc.orgrsc.org and 3-hydroxy-3-phenylpropanoic acid researchgate.net, these approaches are still nascent for the diphenyl-substituted compound. For instance, chemoenzymatic routes involving lipases have been successfully used to produce specific enantiomers of 3-hydroxy-3-phenylpropanoic acid. researchgate.net Future studies will likely aim to identify or engineer enzymes capable of stereoselectively synthesizing this compound, which would be a major advancement over classical resolution methods. Such enzymatic processes could offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.

Exploration of Novel Catalytic Systems for Transformations

The functional groups of this compound—a carboxylic acid and a tertiary hydroxyl group—offer multiple sites for chemical transformation. Future research will undoubtedly delve into novel catalytic systems to exploit this reactivity in a controlled and efficient manner. The development of catalysts that can selectively activate one functional group in the presence of the other is a particularly challenging yet rewarding goal.

For example, research into derivatives has already shown the utility of specific catalysts. In the synthesis of amide derivatives of the related 3,3-diphenylpropionic acid, 1-propylphosphonic acid cyclic anhydride (B1165640) (PPAA) has been used as an effective condensation catalyst. This points towards a broader opportunity to explore a range of modern catalytic systems, including:

Organocatalysts: For asymmetric transformations, chiral organocatalysts could enable the enantioselective synthesis of derivatives.

Transition Metal Catalysts: These could be employed for a variety of reactions, such as cross-coupling reactions to modify the phenyl rings or for novel cyclization reactions.

Photocatalysts: Light-mediated catalysis could open up new reaction pathways for functionalizing the molecule under mild conditions.

The discovery of catalysts that can facilitate transformations like dehydration, esterification, amidation, or ring-functionalization with high yield and selectivity is a critical frontier.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, advanced computational methodologies are poised to accelerate the design and prediction of novel derivatives with desired properties. The core "3,3-diphenylpropyl" structure has been the subject of such studies, providing a blueprint for future research.

A notable example is the three-dimensional quantitative structure-activity relationship (3D-QSAR) study performed on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, which act as CCR5 receptor antagonists. nih.gov This research utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for the biological activity of these derivatives. nih.gov The models successfully identified key structural features influencing their antagonistic activity. nih.gov

Table 1: 3D-QSAR Model Performance for 1-(3,3-diphenylpropyl) Piperidinyl Derivatives nih.gov

| Model | Fields Used | q² (Cross-validated r²) | r² (Non-validated r²) | Predictive r² (Test Set) |

| CoMFA | Steric, Electrostatic | 0.787 | 0.962 | 0.855 |

| CoMSIA | Steric, Electrostatic, Hydrophobic | 0.809 | 0.951 | 0.830 |

The contour maps generated from these models provide a visual guide for molecular design, indicating where steric bulk, electrostatic interactions, or hydrophobic character could be modified to enhance activity. nih.gov Future research will likely apply these and other computational techniques, such as molecular docking and density functional theory (DFT), directly to this compound to:

Expanding Applications in Specialized Chemical Fields

While this compound is a valuable building block, its future applications are expected to expand into highly specialized fields. Its rigid diphenyl structure combined with its reactive handles makes it an attractive scaffold for medicinal chemistry and materials science. The existence of patents associated with this chemical structure underscores its potential commercial and scientific value. nih.gov

The primary emerging application appears to be its use as an intermediate in the synthesis of complex, biologically active molecules. The aforementioned 3D-QSAR study on CCR5 antagonists highlights a key area of interest. nih.gov The CCR5 receptor is a crucial target in HIV therapy, and developing novel antagonists is a significant research goal. The 3,3-diphenylpropyl scaffold is central to the activity of these compounds, suggesting that this compound could be a key starting material for a new generation of pharmaceuticals.

Beyond this, future research may explore its use in:

Polymer Chemistry: As a monomer to create specialty polyesters with high thermal stability and specific optical properties due to the bulky phenyl groups.

Asymmetric Synthesis: As a chiral building block, once efficient enantioselective synthetic routes are developed.

Synergistic Approaches Combining Synthetic and Analytical Techniques

The most rapid and impactful advances in the chemistry of this compound will come from synergistic approaches that integrate multiple disciplines. The future of chemical research lies not in isolated efforts but in a feedback loop where different methodologies inform and guide one another.

A potential workflow for future research projects could look like this:

Computational Design: Use of 3D-QSAR, molecular docking, or other in silico methods to design a library of virtual derivatives of this compound predicted to have high activity for a specific target (e.g., a receptor or enzyme). nih.gov

Green Synthetic Development: Development of a novel, green synthetic route (e.g., chemoenzymatic) to produce the core scaffold enantioselectively. researchgate.net

Catalytic Transformation: Employment of newly explored catalytic systems to efficiently synthesize the computationally designed target molecules from the core scaffold.

Advanced Analytical Confirmation: Rigorous characterization of the synthesized compounds using modern analytical techniques. While standard, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is essential to unambiguously confirm the structure and purity of the novel derivatives. nih.gov

Biological Evaluation: In vitro and in vivo testing of the synthesized compounds to validate the computational predictions and identify lead candidates for further development.

This integrated strategy, combining predictive computational power with efficient, sustainable synthesis and robust analysis, represents the most promising path forward for unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing and purifying enantiomerically pure 3-hydroxy-3,3-diphenylpropanoic acid?

Methodology :

- Optical Resolution : Racemic mixtures can be resolved using chiral amines. For example, reacting the racemate with S(-)-1-(1-naphthyl)ethylamine in acetone forms diastereomeric salts, which are separated via fractional crystallization .

- Crystallization Conditions : Adjusting solvent polarity (e.g., using methyl tert-butyl ether/water mixtures) and pH (e.g., pH 1.1 with HCl) enhances enantiomer recovery .

- Validation : Purity ≥99.0% can be confirmed via chiral HPLC or polarimetry .

Q. How can researchers structurally characterize this compound and its derivatives?

Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., hydroxyl, phenyl groups) and confirm regiochemistry. For example, coupling constants in ¹H NMR reveal conformational preferences .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in studies of related β-hydroxy-β-arylpropanoic acids .

- Mass Spectrometry : High-resolution MS (e.g., exact mass 272.10500) validates molecular formula .

Advanced Research Questions

Q. How can molecular docking simulations predict the anti-inflammatory activity of this compound analogs?

Methodology :

- Target Selection : Dock compounds into COX-2’s active site (PDB ID 1CX2) using AutoDock 3.0 with a Lamarckian genetic algorithm to optimize ligand conformations .

- Key Interactions : Analyze hydrogen bonding with Arg120 and hydrophobic contacts with the P3 anchor site. Derivatives with α-methyl substitutions (e.g., 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid) show enhanced binding affinity, correlating with experimental IC₅₀ values .

- Validation : Compare docking scores (ΔG) with in vivo anti-inflammatory assays (e.g., carrageenan-induced edema models) .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Key Findings :

| Substituent | Activity (vs. Ibuprofen) | Notes |

|---|---|---|

| None (parent compound) | Equivalent | Non-toxic, non-ulcerogenic |

| α-Methyl | 2× Higher | Enhanced COX-2 selectivity |

| Methoxy | Reduced | Steric hindrance lowers binding |

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodology :

- Assay Variability : Standardize protocols (e.g., COX-2 inhibition assays at pH 7.4) to minimize inter-lab discrepancies.

- Metabolic Stability : Evaluate hepatic microsome stability; some derivatives may undergo rapid glucuronidation, reducing apparent activity .

- Computational Modeling : Use QSAR models to reconcile differences in activity across substituents, accounting for electronic (e.g., logP) and steric parameters .

Q. What safety and handling protocols are critical for lab-scale work with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.